Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate
Description
The compound Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with an ethyl carboxylate group. Its structure integrates a dihydropyridin-2-one moiety (with hydroxyl, methoxyethyl, and methyl substituents) and a pyridin-3-ylmethyl group.
Properties
IUPAC Name |
ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-pyridin-3-ylmethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5/c1-4-31-22(29)25-10-8-24(9-11-25)20(17-6-5-7-23-15-17)19-18(27)14-16(2)26(21(19)28)12-13-30-3/h5-7,14-15,20,27H,4,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPCJFSRSDSQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CN=CC=C2)C3=C(C=C(N(C3=O)CCOC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate is a complex compound with potential pharmacological applications. Its unique molecular structure, characterized by a piperazine ring and a dihydropyridine moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for precise modifications to enhance biological activity. The key steps include:
- Formation of the Dihydropyridine Core : This involves the reaction of appropriate precursors under controlled conditions to yield the dihydropyridine structure.
- Piperazine Ring Formation : The incorporation of the piperazine moiety is achieved through nucleophilic substitution reactions.
- Functional Group Modifications : Hydroxyl, methoxy, and carboxylate groups are introduced to improve solubility and reactivity.
The molecular formula is C23H30N4O4, with a molecular weight of 430.52 g/mol.
The compound exhibits several mechanisms of action that contribute to its biological effects:
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals.
- Neuropharmacological Effects : Structural similarities with known neuroactive compounds suggest potential interactions with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways.
- Antitumor Properties : Preliminary studies indicate that the compound may inhibit tumor cell proliferation through apoptosis induction.
In Vitro Studies
In vitro studies have demonstrated promising results regarding the compound's biological activity:
| Study Type | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 45.69 | Induced apoptosis |
| Antioxidant | DPPH Assay | 25.81 | Significant free radical scavenging |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 30.12 | Reduced NO production |
Case Studies
- Antitumor Activity : A study evaluated the compound's effect on breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 45 µM, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Another investigation focused on its neuroprotective properties in models of oxidative stress. The compound demonstrated a marked reduction in neuronal cell death induced by oxidative agents.
- Anti-inflammatory Action : Research involving RAW 264.7 macrophages showed that treatment with the compound resulted in decreased levels of nitric oxide (NO), indicating anti-inflammatory potential.
Comparison with Similar Compounds
Structural Analogues from Piperazine-Pyridazine Derivatives
A key structural analog is 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (), which shares the piperazine ring but substitutes pyridazine for dihydropyridinone. Key differences include:
- Substituents : The fluorophenyl group in the analog versus the methoxyethyl and pyridinyl groups in the target compound. Fluorophenyl enhances lipophilicity (logP ~2.5), whereas methoxyethyl may improve aqueous solubility due to its polar ether linkage.
- Synthesis: Both compounds likely employ nucleophilic substitution reactions. The analog is synthesized via reaction of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol . The target compound’s synthesis may involve similar steps, with modifications to incorporate the dihydropyridinone and pyridinylmethyl groups.
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (Da)* | Predicted logP |
|---|---|---|---|---|
| Target Compound | Piperazine | Methoxyethyl, Pyridinylmethyl | ~500 | ~1.8 |
| 3-Chloro-6-[4-(2-fluorophenyl)piperazine... | Piperazine-Pyridazine | Fluorophenyl, Chloro | 350.8 | 2.5 |
*Estimated based on structural formula.
Pyrrolidine and Triazine Derivatives
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives () feature triazine and pyrrolidine rings. While structurally distinct, these compounds highlight the role of heterocyclic systems in modulating bioactivity:
- Bioactivity: Triazine derivatives often exhibit antimicrobial or antitumor properties. The target compound’s dihydropyridinone moiety may similarly interact with redox-sensitive pathways, such as ferroptosis (), though direct evidence is lacking.
- Synthetic Complexity : The analog in requires multi-step condensation, whereas the target compound’s synthesis may prioritize modular assembly of pre-functionalized fragments.
Ferroptosis-Inducing Compounds (FINs)
notes that both synthetic and natural compounds can induce ferroptosis in oral squamous cell carcinoma (OSCC). Comparatively, natural FINs like artemisinin derivatives exhibit lower molecular weights (~300 Da) but reduced metabolic stability due to esterase-sensitive groups.
Table 2: Inferred Bioactivity Comparison
Piperazine-Based Drug Candidates
Piperazine is a common scaffold in pharmaceuticals (e.g., antihistamines, antipsychotics). Compared to Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate (), the target compound’s ethyl carboxylate group may enhance solubility, while the dihydropyridinone moiety could confer unique hydrogen-bonding interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
